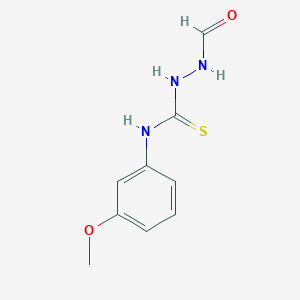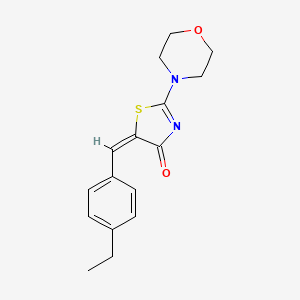![molecular formula C20H19Cl2N3O3 B4630302 4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)
4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including the formation of specific functional groups and ring systems. While no direct synthesis of the specified compound was found, related research on the synthesis of pyrazole derivatives and bicyclic dione compounds offers insight into possible synthetic routes. These studies detail the reactions involving dimethylbicyclo[4.4.0]decane-2,10-dione derivatives and pyrazole synthesis through Japp-Klingemann reactions, providing a foundation for synthesizing structurally complex molecules similar to the one (Jager & Otterbein, 1980); (Kumar, Biju, & Sadasivan, 2018).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been studied through various spectroscopic and crystallographic methods, revealing the arrangements of atoms and the conformation of molecular frameworks. Investigations into similar molecules have shown the significance of the pyrazole ring and its substitution patterns, which are crucial for the molecular geometry and reactivity of these compounds (Asiri & Khan, 2011).
Chemical Reactions and Properties
The chemical reactions involving pyrazole derivatives are diverse, including their ability to undergo various substitution reactions, cycloadditions, and transformations into metal complexes, which can be leveraged for further chemical modifications and applications. The reactivity of these compounds often hinges on the substituents present on the pyrazole ring and the adjacent functional groups, offering a wide range of chemical manipulation possibilities (Bonacorso et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure. For compounds with similar complexity, single-crystal X-ray diffraction studies have elucidated their solid-state structures, providing insights into the molecular conformations and intermolecular interactions that dictate their physical state and stability (Cruz et al., 2008).
Chemical Properties Analysis
The chemical properties of such complex molecules are determined by their functional groups and molecular framework. Studies on pyrazole derivatives and bicyclic diones have highlighted their potential reactivity towards nucleophilic and electrophilic agents, their behavior in redox reactions, and their propensity to form stable complexes with metals, underpinning their versatility in chemical synthesis and potential applications in various fields (Zolfigol et al., 2006).
科学的研究の応用
Synthesis Methodologies
Several studies focus on the synthesis of complex organic compounds, providing a foundation for understanding how similar compounds to the one might be synthesized. For example, the work by Jager and Otterbein (1980) describes the synthesis of a complex organic compound through crystallization, suggesting a method for creating intricate structures with potential applications in various fields, including material science and pharmaceuticals (J. Jager & W. Otterbein, 1980).
Structural Characterization
Research by Jiang and Zeng (2016) on the synthesis and crystal structures of new oxaspirocyclic compounds highlights the importance of structural characterization in understanding the properties and potential applications of complex molecules (Jinhe Jiang & Wulan Zeng, 2016).
Potential Applications
Studies exploring the applications of complex organic compounds, such as those by Hasaninejad et al. (2013), demonstrate the potential utility of these compounds in catalysis and synthesis, suggesting areas where the specified compound might find use (A. Hasaninejad, Nooshin Golzar, Maryam Beyrati, A. Zare, & M. Doroodmand, 2013).
特性
IUPAC Name |
2-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3/c1-9-18(10(2)24(23-9)8-11-12(21)4-3-5-13(11)22)25-19(26)16-14-6-7-15(28-14)17(16)20(25)27/h3-5,14-17H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUADYVDJNPTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)N3C(=O)C4C5CCC(C4C3=O)O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4630224.png)
![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630243.png)
![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4630250.png)
![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4630257.png)
![1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4630263.png)
![4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B4630266.png)
![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4630273.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4630285.png)



![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)
